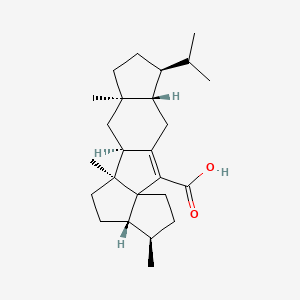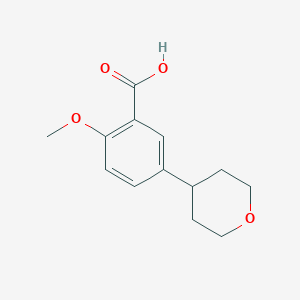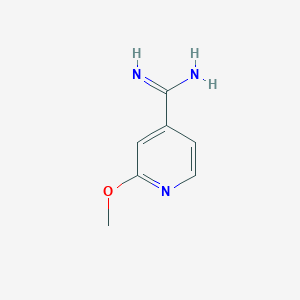
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate: is a synthetic organic compound that belongs to the class of amino acid derivatives. It features a tert-butyl ester group, an amino group, and an imidazole ring, making it a versatile molecule in various chemical and biological applications. This compound is often used in research settings due to its unique structural properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as histidine and tert-butyl bromoacetate.
Protection of Functional Groups: The amino group of histidine is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).
Esterification: The protected histidine is then reacted with tert-butyl bromoacetate in the presence of a base such as triethylamine to form the ester.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, targeting the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in protein binding studies. Its imidazole ring is particularly interesting for interactions with metal ions and other biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various production processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: A naturally occurring amino acid with a similar imidazole ring structure.
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)acetate: A closely related compound with a different ester group.
Boc-Histidine: A protected form of histidine used in peptide synthesis.
Uniqueness
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is unique due to its combination of a tert-butyl ester group and an imidazole ring. This combination provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13) |
Clé InChI |
XQFREXXPLPDFGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CN=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)
![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)


![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)


![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)


![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)

